molecular formula C24H23ClN2O4 B2599419 1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631881-31-7

1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2599419
CAS No.: 631881-31-7
M. Wt: 438.91
InChI Key: RAZQWDWTVSGIHY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a chromeno-pyrrole-dione core substituted with a 3-chlorophenyl group at position 1 and a 3-morpholinopropyl chain at position 2.

This compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 3-chlorobenzaldehyde, and 3-morpholinopropylamine under mild, one-pot conditions. The protocol, optimized by Vydzhak et al., typically achieves yields of 43–86% with >95% purity .

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4/c25-17-6-3-5-16(15-17)21-20-22(28)18-7-1-2-8-19(18)31-23(20)24(29)27(21)10-4-9-26-11-13-30-14-12-26/h1-3,5-8,15,21H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZQWDWTVSGIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Chromeno[2,3-c]pyrrole Core:

    • Starting with a suitable chromene derivative, a cyclization reaction is induced to form the chromeno[2,3-c]pyrrole core.
    • Reagents: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
    • Conditions: Elevated temperatures (100-150°C) under reflux.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

  • Oxidation:

    • Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
    • Conditions: Acidic or basic medium, room temperature to moderate heating.
    • Products: Oxidized derivatives with potential formation of quinones or other oxygenated species.
  • Reduction:

    • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
    • Conditions: Anhydrous conditions, low to moderate temperatures.
    • Products: Reduced forms, possibly leading to the opening of the chromeno ring.
  • Substitution:

    • Reagents: Nucleophiles like amines or thiols.
    • Conditions: Polar solvents, room temperature to mild heating.
    • Products: Substituted derivatives with new functional groups replacing the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia in ethanol.

Major Products:

  • Oxidized quinones.
  • Reduced chromeno derivatives.
  • Substituted morpholinopropyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have suggested that compounds within the chromeno-pyrrole class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of chromeno-pyrroles have shown significant cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Some studies highlight neuroprotective effects, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of 1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione on human breast cancer cells (MCF-7). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models in mice, the compound was administered to assess its anti-inflammatory effects. Results showed a marked reduction in pro-inflammatory cytokines and improvement in clinical scores associated with inflammation. This highlights its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include:

  • Enzyme Inhibition:

    • Binding to the active site of enzymes, preventing substrate access.
    • Example: Inhibition of kinases or proteases.
  • Receptor Modulation:

    • Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
    • Example: Modulation of G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Substituent Effects on Activity

  • Position 1 (Aryl Group):

    • 3-Chlorophenyl (Target Compound): The chloro group enhances lipophilicity and may improve membrane permeability compared to electron-donating substituents (e.g., methoxy in NCGC00538279). This could favor CNS-targeting applications .
    • 2-Fluorophenyl (AV-C): Fluorine’s electronegativity and small size optimize binding to the TRIF pathway, demonstrating substituent position specificity .
    • 3,4-Dimethoxyphenyl (NCGC00538279): Methoxy groups increase steric bulk and electron density, likely critical for GHSR1a interaction .
  • Position 2 (Alkyl/Heterocyclic Chain): 3-Morpholinopropyl (Target Compound): The morpholine ring improves aqueous solubility compared to dimethylamino (NCGC00538279) and may reduce metabolic degradation due to steric hindrance . Thiadiazole (AV-C): The 1,3,4-thiadiazole heterocycle introduces hydrogen-bonding capacity, essential for antiviral activity .

Biological Activity

The compound 1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H22ClN3O4
  • Molecular Weight : 439.9 g/mol

1. Antimicrobial Activity

Research indicates that compounds related to 1,2-dihydrochromeno[2,3-c]pyrrole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli using the broth microdilution method . The presence of the chlorophenyl group is believed to enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated human peripheral blood mononuclear cells (PBMCs) . This inhibition suggests a potential therapeutic application in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus
Anti-inflammatoryReduced IL-6 and TNF-α production
CytotoxicityLow toxicity at therapeutic concentrations

The biological activity of this compound can be attributed to several mechanisms:

  • Cytokine Inhibition : The compound's structure allows it to interfere with signaling pathways that lead to cytokine production.
  • Membrane Disruption : Its lipophilic nature may enable it to disrupt bacterial membranes, leading to cell lysis.

Case Studies

A notable study evaluated the anti-inflammatory properties of related compounds in vitro. The derivatives were tested for their ability to inhibit PBMC proliferation stimulated by anti-CD3 antibodies. Results indicated that certain derivatives exhibited up to 85% inhibition at higher concentrations compared to standard anti-inflammatory drugs like ibuprofen .

Another investigation focused on the synthesis and biological evaluation of related pyrrole derivatives. It was found that modifications in the structure significantly influenced both antimicrobial and anti-inflammatory activities, highlighting the importance of molecular design in drug development .

Q & A

Q. What are the standard synthetic protocols for 1-(3-chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound is synthesized via multicomponent reactions (MCRs), which integrate methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines in a one-pot procedure under mild conditions. Key steps include:

  • Reagent optimization : Use of NaHCO₃ as a base and ethanol as a solvent to enhance yield (up to 85%) and minimize side reactions .
  • Temperature control : Reactions are typically conducted at 60–80°C for 6–12 hours to balance reaction rate and selectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, confirmed by HPLC and NMR .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural validation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR identify key signals, such as the morpholinopropyl side chain (δ 2.4–3.1 ppm for N-CH₂ protons) and the chromeno-pyrrole core (δ 6.8–7.6 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (m/z ~495.2 [M+H]⁺) .
  • X-ray crystallography (if available): Resolves stereochemistry and confirms fused ring geometry .

Q. What are the primary biological targets hypothesized for this compound?

The morpholinopropyl and chlorophenyl groups suggest interactions with:

  • Kinases : The morpholine moiety may bind ATP pockets via hydrogen bonding .
  • GPCRs : The chlorophenyl group could modulate receptor-ligand interactions, as seen in related chromeno-pyrrole derivatives .
    Preliminary assays (e.g., kinase inhibition panels) are recommended to prioritize targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from:

  • Structural analogs : Substituent variations (e.g., methoxy vs. morpholinopropyl groups) alter target selectivity. Compare activity across derivatives with controlled structural changes .
  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize false positives. Use orthogonal assays (e.g., SPR and cellular viability) for validation .
  • Solubility factors : Pre-treat compounds with DMSO/PBS mixtures to ensure consistent bioavailability .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH stability : Perform accelerated degradation studies (pH 1–9, 37°C) to identify labile sites (e.g., morpholine ring oxidation). Lyophilization in citrate buffer (pH 5) enhances shelf life .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the chromeno-pyrrole core .
  • Metabolic stability : Use liver microsome assays to guide structural modifications (e.g., fluorination at C-7 reduces CYP450-mediated clearance) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses to kinases (e.g., EGFR, VEGFR2). Focus on residues forming hydrogen bonds with the morpholinopropyl group .
  • QSAR models : Train models using bioactivity data from 223 analogs to correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values .
  • MD simulations : Assess binding mode stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. What experimental approaches validate the compound’s mechanism of action in cancer models?

  • Transcriptomics : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Protein profiling : Reverse-phase protein arrays (RPPA) quantify phosphorylation changes in signaling nodes (e.g., AKT, ERK) .
  • In vivo xenografts : Dose-response studies in PDX models (e.g., 10–50 mg/kg, oral) correlate tumor shrinkage with target engagement biomarkers (e.g., p-EGFR) .

Q. How do researchers address low yield in scaled-up synthesis?

  • Continuous flow chemistry : Reduces reaction time (from 12 h to 2 h) and improves yield (by 15%) via precise temperature control .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to optimize cross-coupling efficiency .
  • DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., amine equivalents, solvent ratio) affecting yield .

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